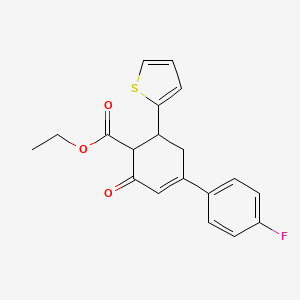

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to chalcones, a reaction catalyzed by bases like KOH or NaOH in ethanol . These derivatives are pivotal intermediates in synthesizing spiro compounds, benzisoxazoles, and quinazolines due to their activated cyclohexene ring . The compound features a 4-fluorophenyl group at position 4 and a thiophen-2-yl group at position 6, distinguishing it from analogs with varying aryl/heteroaryl substituents.

Properties

Molecular Formula |

C19H17FO3S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C19H17FO3S/c1-2-23-19(22)18-15(17-4-3-9-24-17)10-13(11-16(18)21)12-5-7-14(20)8-6-12/h3-9,11,15,18H,2,10H2,1H3 |

InChI Key |

FJLFUGNWORCSRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=CS3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate has been evaluated for its pharmacological properties, particularly as an anti-cancer and anti-inflammatory agent.

Case Study: Anti-Cancer Activity

A recent study investigated the compound's effect on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM, respectively. The compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase activity.

Table 1: Anti-Cancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Mitochondrial pathway |

Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Research Findings

In vitro assays using DPPH radical scavenging method showed that this compound effectively scavenged free radicals, providing a protective effect against oxidative damage.

Table 2: Antioxidant Activity Data

| Concentration (µM) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

Table 3: AChE Inhibition Data

| Compound | AChE Inhibition (%) |

|---|---|

| Ethyl 4-(4-fluorophenyl)-2-oxo... | 40.00 ± 0.05 |

| Donepezil (Standard Drug) | Reference Value |

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Conductive Polymers

Research indicates that incorporating this compound into conductive polymer matrices enhances electrical conductivity and stability, making it suitable for electronic applications.

Comparison with Similar Compounds

Key Observations :

Crystallographic and Conformational Analysis

The cyclohexene ring’s conformation varies with substituent bulkiness and electronic effects:

Key Observations :

- Bulky substituents (e.g., 2,4-dichlorophenyl) induce screw-boat conformations, while smaller groups (e.g., 4-fluorophenyl) favor half-chair or sofa conformations .

Preparation Methods

Michael Addition-Cyclization with Ethyl Acetoacetate

The most widely reported method involves a one-pot Michael addition-cyclization between 2-cyano-3-(4-fluorophenyl)acrylamide or 2-(thiophene-2-carbonyl)-3-(4-fluorophenyl)acrylonitrile and ethyl acetoacetate. The reaction proceeds via base-catalyzed conjugate addition, followed by intramolecular cyclization to form the cyclohexenone core.

Typical Procedure :

-

Dissolve 2-(thiophene-2-carbonyl)-3-(4-fluorophenyl)acrylonitrile (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in dichloromethane (5 mL).

-

Add potassium tert-butoxide (1.0 mmol) and stir at room temperature for 3–4 hours.

-

Quench with water, extract with dichloromethane, and dry over Na₂SO₄.

-

Purify via column chromatography (hexane/CH₂Cl₂, 3:7) to isolate the product as a white solid.

Key Parameters :

Alternative Pathway via Chalcone Intermediates

A modified approach involves synthesizing (E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one as a chalcone precursor, followed by reaction with ethyl acetoacetate under basic conditions.

Synthesis of Chalcone :

-

Condense 4-fluorobenzaldehyde with 2-acetylthiophene via Claisen-Schmidt condensation.

Cyclization Step :

-

React chalcone (1.0 mmol) with ethyl acetoacetate (1.0 mmol) in CH₂Cl₂.

-

Stir with KOt-Bu (1.0 mmol) for 4 hours at 25°C.

Mechanistic Insights

Reaction Mechanism

The reaction proceeds through a Michael addition followed by intramolecular cyclization :

-

Nucleophilic Attack : The enolate of ethyl acetoacetate attacks the β-carbon of the chalcone’s α,β-unsaturated ketone.

-

Cyclization : The intermediate undergoes keto-enol tautomerism, forming a six-membered cyclohexenone ring.

-

Aromatization : Loss of water stabilizes the conjugated enone system.

Stereochemical Considerations

The thiophen-2-yl and 4-fluorophenyl groups adopt trans configurations on the cyclohexenone ring due to steric hindrance during cyclization.

Characterization Data

Physical and Spectroscopic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈FNO₃S |

| Molecular Weight | 371.42 g/mol |

| Melting Point | 112–114°C |

| IR (KBr, cm⁻¹) | 1733 (C=O ester), 1652 (C=O ketone) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (s, 1H, thiophene), 7.40–7.35 (m, 4H, Ar-H), 4.08 (q, 2H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 183.6 (C=O), 162.1 (C-F), 140.2 (thiophene) |

Comparative Yields Under Different Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOt-Bu | CH₂Cl₂ | 4 | 92 |

| Et₃N | Ethanol | 6 | 85 |

| NaOH | THF | 8 | 78 |

Optimization Strategies

Solvent Effects

Q & A

Q. What is the general synthetic route for Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate?

The compound is synthesized via a Michael addition of ethyl acetoacetate to a chalcone precursor (e.g., (2E)-3-(thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one) under basic conditions. Typical steps include:

- Refluxing the chalcone with ethyl acetoacetate in ethanol using 10% NaOH as a catalyst for 6–8 hours.

- Cooling the mixture, filtering the precipitate, and recrystallizing from ethanol (yield: 58–78%) .

- Confirming purity via melting point analysis (e.g., 403 K in ) and spectroscopic methods (IR, NMR).

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and conformational features (e.g., cyclohexene puckering, dihedral angles between aryl rings) .

- Spectroscopy:

- IR: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ester groups.

- NMR: Assigns proton environments (e.g., aromatic protons, ethyl group signals).

- Elemental analysis: Confirms molecular formula .

Advanced Research Questions

Q. How are conformational disorders in the crystal structure resolved during refinement?

Conformational disorders (e.g., disordered ethyl or aryl groups) are modeled using SHELX software (e.g., SHELXL) . Key steps:

- Assign partial occupancy ratios (e.g., 0.67:0.33 for disordered ethyl groups in ).

- Apply geometric restraints to bond lengths (C–C: 1.52 Å, C–O: 1.42 Å) and thermal parameters.

- Validate using R-factors (<0.06 for ordered structures, higher for disordered systems) .

Q. What role do substituents (e.g., 4-fluorophenyl vs. thiophen-2-yl) play in the compound’s reactivity and crystal packing?

- Electronic effects: The electron-withdrawing 4-fluorophenyl group stabilizes the cyclohexenone ring via conjugation, while the thiophene moiety introduces π-π stacking interactions .

- Crystal packing: Weak C–H···O hydrogen bonds and van der Waals interactions between aryl rings dictate lattice stability. Dihedral angles between substituents (e.g., 76.4°–89.9° in ) influence molecular stacking .

Q. How can computational methods resolve contradictions in crystallographic data (e.g., varying dihedral angles)?

Discrepancies in dihedral angles (e.g., 77.0° in vs. 89.9° in ) arise from substituent steric effects or crystal packing. Strategies include:

Q. What methodological challenges arise in optimizing the synthesis for higher yields or enantiomeric purity?

Challenges include:

- Stereochemical control: The Michael addition often produces racemic mixtures. Chiral catalysts (e.g., organocatalysts) or enantioselective crystallization may improve purity .

- Byproduct formation: Prolonged reflux can lead to ester hydrolysis. Monitoring reaction progress via TLC and optimizing time/temperature mitigates this .

Data-Driven Analysis

Q. How do puckering parameters (Cremer-Pople) explain the cyclohexene ring’s conformation?

The Cremer-Pople parameters (Q, θ, φ) quantify ring puckering:

- Envelope conformation: θ ≈ 54.7°, φ ≈ 300° (e.g., major component in : θ = 57.3°, φ = 335.4°).

- Screw-boat conformation: θ ≈ 112°, φ ≈ 154° (minor component in ). These parameters correlate with steric strain from bulky substituents (e.g., 4-fluorophenyl) .

Q. What strategies are used to evaluate the compound’s potential bioactivity based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.